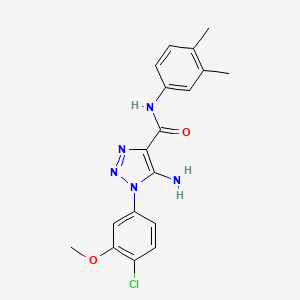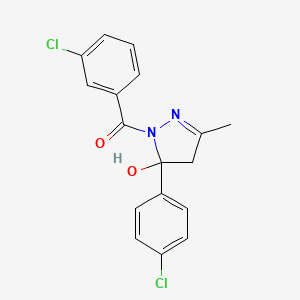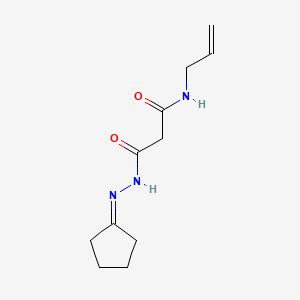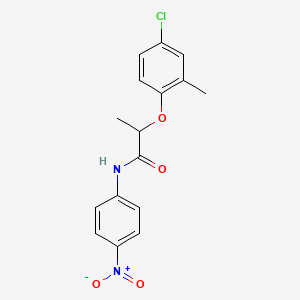![molecular formula C14H20FNO5 B4889395 N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B4889395.png)
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate, also known as 4-FA, is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the late 1990s and has gained popularity in recent years as a recreational drug. However,
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the release of dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to an increase in their concentration in the synaptic cleft, resulting in enhanced neurotransmission. This effect is mediated by the inhibition of monoamine transporters, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate are similar to other amphetamine-like compounds. It increases heart rate, blood pressure, body temperature, and causes vasoconstriction. It also leads to the release of glucose and fatty acids from adipose tissue, which can result in hyperglycemia and hyperlipidemia. Chronic use of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate can lead to neurotoxicity and damage to dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its ability to selectively release dopamine, norepinephrine, and serotonin, which can provide insights into the role of these neurotransmitters in various neurological disorders. Its potency and duration of action also make it a useful tool for studying the effects of amphetamine-like compounds on the central nervous system.
The limitations of using N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate in lab experiments include its potential for abuse and neurotoxicity. It is also difficult to control for individual differences in metabolism and sensitivity to the drug, which can affect the reliability of experimental results.
Orientations Futures
Future research on N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate could focus on its potential as a treatment for depression and ADHD. It could also investigate the long-term effects of chronic use on the central nervous system and explore alternative compounds that have similar pharmacological properties but are less toxic. Additionally, research could be conducted on the potential for N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate to be used as a tool for studying the role of neurotransmitters in various neurological disorders.
Méthodes De Synthèse
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate involves the reaction of 4-fluoroanisole with 2-bromo-1-phenylethanone in the presence of a strong base to form the intermediate 1-(4-fluorophenyl)-2-bromoethanone. This intermediate is then reacted with 2-methyl-2-propanamine to form N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate as a free base. The free base is then converted to its oxalate salt form for stability and ease of handling.
Applications De Recherche Scientifique
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-2-propanamine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a releasing agent for dopamine, norepinephrine, and serotonin, similar to other amphetamine-like compounds. This makes it a potential candidate for the treatment of certain neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-12(2,3)14-8-9-15-11-6-4-10(13)5-7-11;3-1(4)2(5)6/h4-7,14H,8-9H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGHNNHRDMGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=C(C=C1)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-iodophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4889321.png)

![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889347.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
![2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide]](/img/structure/B4889409.png)


![4-methyl-1-[4-(phenylsulfonyl)benzoyl]piperidine](/img/structure/B4889430.png)